Flutazolam, (R)- Flutazolam, (R)-
Brand Name: Vulcanchem
CAS No.: 158251-59-3
VCID: VC0125791
InChI: InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m0/s1
SMILES: C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F
Molecular Formula: C19H18ClFN2O3
Molecular Weight: 376.812

Flutazolam, (R)-

CAS No.: 158251-59-3

Cat. No.: VC0125791

Molecular Formula: C19H18ClFN2O3

Molecular Weight: 376.812

* For research use only. Not for human or veterinary use.

Flutazolam, (R)- - 158251-59-3

Specification

CAS No. 158251-59-3
Molecular Formula C19H18ClFN2O3
Molecular Weight 376.812
IUPAC Name (11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2/t19-/m0/s1
Standard InChI Key WMFSSTNVXWNLKI-IBGZPJMESA-N
SMILES C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Introduction

Chemical Properties and Structure

Flutazolam, (R)- is characterized by specific chemical properties that determine its pharmacokinetic and pharmacodynamic behavior. The compound has a molecular formula of C19H18ClFN2O3 and a molecular weight of 376.809 g/mol .

PropertyValue
CAS Number158251-59-3
Molecular FormulaC19H18ClFN2O3
Molecular Weight376.809 g/mol
StereochemistryAbsolute (R configuration)
IUPAC Name(11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H- oxazolo[3,2-d] benzodiazepin-6-one
InChIKeyWMFSSTNVXWNLKI-IBGZPJMESA-N
Defined Stereocenters1/1

The structure of Flutazolam, (R)- contains several important features that contribute to its pharmacological activity. It includes a chlorine substituent at position 10, a 2-fluorophenyl group at position 11b (with R stereochemistry), and a 2-hydroxyethyl group at position 7 of the oxazolo[3,2-d] benzodiazepin-6-one core structure . The R configuration at the stereocenter is a critical feature that distinguishes this enantiomer from the S enantiomer and potentially influences its binding affinity to receptor sites.

Pharmacological Properties

Flutazolam, (R)- exhibits pharmacological properties consistent with those of benzodiazepines but may show unique characteristics due to its specific stereochemistry. The pharmacological profile includes:

Potency and Efficacy

Flutazolam is noted to have similar potency to diazepam but produces more marked sedation and impaired coordination . While specific data on the (R)- enantiomer's potency compared to the racemic mixture is limited in the provided search results, stereoisomers often display different potencies due to their distinct three-dimensional interactions with receptor binding sites.

Pharmacological Effects

The primary pharmacological effects of Flutazolam, (R)- include:

  • Sedative effects

  • Muscle relaxant properties

  • Anticonvulsant activity

  • Anxiolytic (anti-anxiety) effects

These effects are consistent with the general pharmacological profile of benzodiazepines, though the specific enantiomer may exhibit quantitative differences in the magnitude of these effects.

Mechanism of Action

GABA Receptor Interaction

Like other benzodiazepines, Flutazolam, (R)- enhances the binding affinity of gamma-aminobutyric acid (GABA) to its receptors, specifically the GABA-A receptors, thereby increasing GABAergic activity . This action is responsible for the sedative, muscle relaxant, anticonvulsant, and anxiolytic effects observed with this compound.

The mechanism involves an allosteric interaction where the benzodiazepine increases the binding strength of GABA, thereby enhancing its potency . This results in an increased likelihood of chloride channel opening, allowing more chloride ions to flow into the cell, leading to hyperpolarization and decreased cellular excitability.

Receptor Selectivity

While detailed information on the specific receptor selectivity of Flutazolam, (R)- is limited in the search results, benzodiazepines generally bind to specific sites on GABA-A receptors. The stereochemistry of the (R)- enantiomer may influence its selectivity for specific GABA-A receptor subtypes, potentially affecting its therapeutic profile and side effect potential.

Metabolism and Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of Flutazolam includes key parameters related to its absorption, distribution, metabolism, and elimination. While specific data for the (R)- enantiomer is limited, information on the racemic mixture provides insight into its pharmacokinetic behavior.

ParameterValue
Cmax0.014 μg/mL (after 12 mg single oral dose)
AUC0.068 μg × h/mL (after 12 mg single oral dose)
Half-life (parent compound)3.5 hours
Half-life (major metabolite)47-100 hours
MetabolismHepatic
Route of AdministrationOral

Metabolism and Elimination

Flutazolam undergoes hepatic metabolism . Its major active metabolite is n-desalkylflurazepam, also known as norflurazepam, which is also a principal metabolite of flurazepam . This metabolite has a significantly longer half-life (47-100 hours) compared to the parent compound (3.5 hours) , which may contribute to prolonged pharmacological effects after discontinuation.

Clinical Applications

Therapeutic Uses

Flutazolam, including its (R)- enantiomer, has been used for several therapeutic purposes:

  • Treatment of insomnia

  • Management of anxiety disorders

  • Treatment of gastrointestinal disorders

  • Adjunctive therapy in patients with hypersensitive colon syndrome, chronic gastritis, and gastric and duodenal ulcers

The specific approval status and therapeutic indications may vary by country, with Japan being the primary market for this medication under the brand name Coreminal.

Pharmacological Comparison with Other Benzodiazepines

Flutazolam shows structural and pharmacological relationships with several other benzodiazepine derivatives. It is closely related to haloxazolam and shares metabolic pathways with flurazepam through the common metabolite n-desalkylflurazepam .

BenzodiazepineStructural RelationshipPharmacological Comparison
DiazepamSimilar core structureSimilar potency but more marked sedation with flutazolam
FlurazepamShares common metaboliteBoth produce n-desalkylflurazepam, contributing to prolonged effects
HaloxazolamClosely related structureSimilar pharmacological profile
MexazolamRelated structureFlutazolam is described as closely related

Research Findings and Studies

Structure-Activity Relationships

Research into benzodiazepines has revealed important structure-activity relationships that may apply to Flutazolam, (R)-. Studies of triazolobenzodiazepines have shown that substitution of chlorine or fluorine at the ortho position of the phenyl ring attached to the benzodiazepine moiety can produce compounds with dramatically enhanced activity . This finding may be relevant to understanding the activity of Flutazolam, (R)-, which contains a 2-fluorophenyl group.

Computational Studies

Computational studies on benzodiazepines have utilized various methods to predict activity and understand binding interactions. For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of benzodiazepines . These models incorporate descriptors related to the structure and properties of the compounds and may provide insights into the activity of Flutazolam, (R)-.

Additionally, docking studies have been conducted to understand the interactions between benzodiazepines and their target receptors . These studies reveal potential binding modes and key interactions that contribute to pharmacological activity.

Analytical Methods for Detection and Identification

Several analytical methods have been developed for the detection and identification of benzodiazepines, which may be applicable to Flutazolam, (R)-:

  • Liquid chromatography-tandem mass spectrometry (LC-MS-MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Liquid chromatography high-resolution mass spectrometry (LC-HRMS)

  • Ultrahigh-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTof)

These methods are essential for both research purposes and clinical toxicology, allowing for the detection and quantification of Flutazolam, (R)- in various biological samples.

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